3-{1-[2-(1H-1,3-benzodiazol-1-yl)acetyl]piperidin-3-yl}-4-cyclopropyl-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one
Description
Properties
IUPAC Name |
5-[1-[2-(benzimidazol-1-yl)acetyl]piperidin-3-yl]-4-cyclopropyl-2-(2-methoxyethyl)-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O3/c1-31-12-11-27-22(30)28(17-8-9-17)21(24-27)16-5-4-10-25(13-16)20(29)14-26-15-23-18-6-2-3-7-19(18)26/h2-3,6-7,15-17H,4-5,8-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOBAYFGUVXXGAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)N(C(=N1)C2CCCN(C2)C(=O)CN3C=NC4=CC=CC=C43)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[2-(1H-1,3-benzodiazol-1-yl)acetyl]piperidin-3-yl}-4-cyclopropyl-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one involves multiple steps:
Formation of the Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Acetylation: The benzimidazole is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Piperidine Ring Formation: The acetylated benzimidazole is reacted with piperidine under reflux conditions to form the piperidinyl derivative.
Cyclopropyl Group Introduction: The cyclopropyl group is introduced via a cyclopropanation reaction using diazomethane or similar reagents.
Triazolone Formation: The final step involves the formation of the triazolone ring by reacting the intermediate with hydrazine derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and piperidine moieties.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzimidazole and piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole and piperidine rings.
Reduction: Reduced forms of the triazolone ring, potentially leading to hydrazine derivatives.
Substitution: Substituted benzimidazole and piperidine derivatives.
Scientific Research Applications
3-{1-[2-(1H-1,3-benzodiazol-1-yl)acetyl]piperidin-3-yl}-4-cyclopropyl-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential pharmaceutical agent for the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{1-[2-(1H-1,3-benzodiazol-1-yl)acetyl]piperidin-3-yl}-4-cyclopropyl-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes and receptors involved in cellular processes.
Pathways: It may modulate signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Triazolone Derivatives
Triazolone rings are prevalent in antifungal agents (e.g., fluconazole). Key structural differences include:
- Substituents on the triazolone core : The cyclopropyl group enhances metabolic stability compared to methyl or phenyl groups in analogs like voriconazole.
- Benzodiazole-piperidine linkage: This moiety may improve target binding affinity relative to simpler triazolones, as benzodiazole derivatives are known to intercalate with DNA or inhibit enzymes like kinases .
Table 1: Comparison of Triazolone-Based Compounds
*Data pending further experimental validation.
Benzodiazole-Containing Analogues
Benzodiazole derivatives, such as benzimidazoles, exhibit antiparasitic and antiviral activities. The target compound’s acetylated benzodiazole-piperidine chain may enhance cell permeability compared to non-acetylated analogs. However, the methoxyethyl group could reduce cytotoxicity by improving solubility, a trade-off observed in similar molecules .
Marine Actinomycete-Derived Metabolites
Compounds like salternamide E from marine actinomycetes share structural motifs (e.g., cyclic peptides with heterocyclic elements). While salternamides prioritize cytotoxicity via proteasome inhibition, the target compound’s triazolone-benzodiazole hybrid may target fungal or bacterial enzymes, reflecting divergent bioactivity profiles .
Pharmacokinetic and Mechanistic Insights
- Solubility: The methoxyethyl group likely enhances aqueous solubility compared to non-polar substituents in analogs like itraconazole.
- Target Selectivity : The benzodiazole-piperidine moiety may confer dual activity—triazolones typically target fungal CYP51, while benzodiazoles inhibit topoisomerases or kinases .
Biological Activity
The compound 3-{1-[2-(1H-1,3-benzodiazol-1-yl)acetyl]piperidin-3-yl}-4-cyclopropyl-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a novel triazole derivative with potential therapeutic applications. Understanding its biological activity is crucial for evaluating its pharmacological potential.
Chemical Structure
The compound features a complex structure that includes:
- A triazole ring which is known for its diverse biological activities.
- A benzodiazole moiety , linked to a piperidine ring, which may enhance its interaction with biological targets.
Research indicates that compounds with similar structures often interact with various biological pathways, including:
- Serotonin Receptor Modulation : Some derivatives have shown affinity for serotonin receptors (5-HT), which are implicated in mood regulation and anxiety disorders .
- Phosphodiesterase Inhibition : The presence of the triazole ring suggests potential inhibition of phosphodiesterases (PDEs), enzymes involved in cellular signaling pathways .
Enzyme Inhibition
Research has demonstrated that triazole derivatives can act as inhibitors of various enzymes. For instance, compounds targeting phospholipase A2 have been shown to influence drug-induced phospholipidosis, indicating that this class of compounds may affect lipid metabolism .
Study 1: Serotonin Receptor Affinity
In a pharmacological evaluation, a series of piperidine derivatives (similar to the target compound) were synthesized and tested for their binding affinity to serotonin receptors. Compounds with structural features akin to our target demonstrated promising affinities for 5-HT1A and 5-HT7 receptors, suggesting potential antidepressant properties .
Study 2: Lipophilicity and Metabolic Stability
Another study assessed the lipophilicity and metabolic stability of triazole derivatives using micellar electrokinetic chromatography. The findings indicated that modifications in the triazole structure significantly influenced these properties, which are critical for drug development .
Data Table: Biological Activities of Related Compounds
Q & A
Q. Optimization strategies :
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity for acylation steps .
- Catalyst use : Lewis acids (e.g., ZnCl₂) enhance cyclization efficiency .
- Temperature control : Low temperatures (0–5°C) reduce side reactions during sensitive steps like benzodiazolyl incorporation .
Q. Analytical techniques :
- NMR spectroscopy : Confirms structural integrity via characteristic peaks (e.g., triazole C=O at ~170 ppm) .
- HPLC : Quantifies purity (>95% required for pharmacological studies) using reverse-phase C18 columns .
- Mass spectrometry : Validates molecular weight and detects trace impurities .
Advanced: What methodological approaches are recommended for resolving contradictions in biological activity data across different studies?
Meta-analysis : Compare datasets using standardized assays (e.g., IC₅₀ values in enzyme inhibition studies) to identify protocol disparities .
Dose-response validation : Re-evaluate activity across a broader concentration range to rule out false negatives/positives .
Structural analogs : Test derivatives to isolate the impact of specific substituents (e.g., cyclopropyl vs. phenyl) on activity .
Control experiments : Include known inhibitors/agonists to calibrate assay conditions and validate reproducibility .
Advanced: How can crystallographic data (e.g., SHELX refinement) elucidate the stereochemical configuration of this compound?
- SHELXL refinement : Utilizes least-squares methods to optimize atomic coordinates and thermal parameters, critical for resolving chiral centers in the piperidine and triazole moieties .
- ORTEP visualization : Generates 3D models to confirm stereochemistry (e.g., axial vs. equatorial substituents on the piperidine ring) .
- Twinned data handling : SHELXL’s twin refinement tools address crystal imperfections, ensuring accurate bond-length and angle measurements .
Advanced: What in silico strategies can predict the interaction of this compound with biological targets?
Molecular docking : Use AutoDock Vina to model binding poses with proteins (e.g., kinases or GPCRs), focusing on the benzodiazolyl group’s role in hydrophobic pockets .
QSAR modeling : Correlate substituent electronic properties (Hammett constants) with activity data to design optimized analogs .
MD simulations : Simulate ligand-protein stability over 100 ns to assess binding affinity and residence time .
Advanced: How does the presence of the cyclopropyl group affect the compound’s metabolic stability compared to other substituents?
- In vitro assays : Incubate with liver microsomes to measure CYP450-mediated degradation rates. Cyclopropyl’s strain-free ring resisters oxidation better than linear alkyl chains .
- Comparative studies : Replace cyclopropyl with methyl or phenyl groups; LC-MS/MS analysis shows slower clearance (t₁/₂ > 6 h) for the cyclopropyl analog .
- Computational modeling : Predict metabolic hotspots using ADMET predictors, highlighting cyclopropyl’s low susceptibility to epoxidation .
Advanced: What experimental design considerations are critical for assessing the compound’s pharmacokinetic properties in preclinical models?
ADME profiling :
- Absorption : Caco-2 cell monolayer assays to evaluate intestinal permeability .
- Distribution : Plasma protein binding assays (e.g., equilibrium dialysis) .
- Metabolism : LC-MS/MS identification of phase I/II metabolites in hepatocytes .
In vivo models : Administer via IV and oral routes in rodents to calculate bioavailability (F > 20% target) .
Toxicity screening : Assess hepatic and renal biomarkers (ALT, creatinine) after 14-day repeated dosing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
